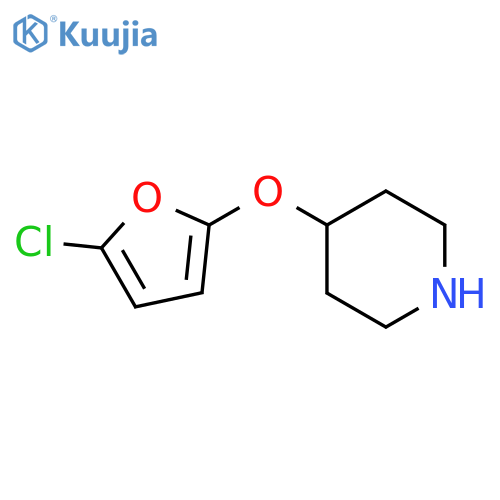Cas no 2228353-63-5 (4-(5-chlorofuran-2-yl)oxypiperidine)

2228353-63-5 structure
商品名:4-(5-chlorofuran-2-yl)oxypiperidine
4-(5-chlorofuran-2-yl)oxypiperidine 化学的及び物理的性質
名前と識別子
-
- 4-(5-chlorofuran-2-yl)oxypiperidine
- 2228353-63-5
- 4-[(5-chlorofuran-2-yl)oxy]piperidine
- EN300-1978936
-
- インチ: 1S/C9H12ClNO2/c10-8-1-2-9(13-8)12-7-3-5-11-6-4-7/h1-2,7,11H,3-6H2
- InChIKey: HRPLVCOEXGFDCL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(O1)OC1CCNCC1
計算された属性
- せいみつぶんしりょう: 201.0556563g/mol
- どういたいしつりょう: 201.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(5-chlorofuran-2-yl)oxypiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978936-0.25g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 0.25g |
$1051.0 | 2023-09-16 | ||
| Enamine | EN300-1978936-2.5g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 2.5g |
$2240.0 | 2023-09-16 | ||
| Enamine | EN300-1978936-0.1g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 0.1g |
$1005.0 | 2023-09-16 | ||
| Enamine | EN300-1978936-1g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 1g |
$1142.0 | 2023-09-16 | ||
| Enamine | EN300-1978936-0.05g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 0.05g |
$959.0 | 2023-09-16 | ||
| Enamine | EN300-1978936-0.5g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 0.5g |
$1097.0 | 2023-09-16 | ||
| Enamine | EN300-1978936-1.0g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1978936-5.0g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1978936-10.0g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1978936-5g |
4-[(5-chlorofuran-2-yl)oxy]piperidine |
2228353-63-5 | 5g |
$3313.0 | 2023-09-16 |
4-(5-chlorofuran-2-yl)oxypiperidine 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
2228353-63-5 (4-(5-chlorofuran-2-yl)oxypiperidine) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
